N-[4-(3,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide
Description
N-[4-(3,7,7-Trimethyl-5-oxo-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide is a polycyclic heterocyclic compound featuring a pyrazolo[3,4-b]quinoline core fused with a partially hydrogenated cyclohexene ring. Key structural attributes include:
- Core framework: A pyrazolo[3,4-b]quinoline system, where the pyrazole ring is fused to the quinoline moiety at positions 3 and 4.
- Substituents: Three methyl groups at positions 3, 7, and 7 of the hexahydroquinoline ring. A ketone group at position 5. An acetamide functional group attached via a para-substituted phenyl ring at position 4.
Properties
IUPAC Name |
N-[4-(3,7,7-trimethyl-5-oxo-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-11-17-18(13-5-7-14(8-6-13)22-12(2)26)19-15(23-20(17)25-24-11)9-21(3,4)10-16(19)27/h5-8,18H,9-10H2,1-4H3,(H,22,26)(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICQLLZSJKRXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115400 | |
| Record name | N-[4-(2,4,5,6,7,8-Hexahydro-3,7,7-trimethyl-5-oxo-1H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866018-90-8 | |
| Record name | N-[4-(2,4,5,6,7,8-Hexahydro-3,7,7-trimethyl-5-oxo-1H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866018-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(2,4,5,6,7,8-Hexahydro-3,7,7-trimethyl-5-oxo-1H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[4-(3,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide (CAS No. 866018-90-8) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazoloquinoline core and an acetamide functional group. Its molecular formula is , and it possesses a molecular weight of approximately 338.45 g/mol. The presence of the trimethyl and oxo groups enhances its pharmacological potential by influencing solubility and binding interactions.
Antitumor Activity
Research indicates that derivatives of pyrazoloquinoline compounds exhibit significant antitumor properties. For instance, studies have shown that pyrazoloquinoline derivatives can inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. TP inhibition leads to reduced tumor proliferation and improved therapeutic outcomes in various cancer models .
Antibacterial Properties
The antibacterial activity of similar compounds has been documented extensively. Pyrazolo derivatives have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Central Nervous System Effects
Compounds with a pyrazoloquinoline structure have been explored for their neuroprotective effects. They may offer therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems and reducing neuroinflammation .
Case Studies and Research Findings
- Antitumor Mechanism : A study demonstrated that this compound exhibited cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest at the G2/M phase. This was attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation .
- Antibacterial Screening : In another study focusing on the antibacterial properties of related compounds, the derivative was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics like penicillin .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
| Structural Feature | Biological Activity |
|---|---|
| Trimethyl group | Enhances lipophilicity |
| Oxo group | Increases reactivity |
| Acetamide moiety | Modulates binding affinity |
Comparison with Similar Compounds
Implications :
- The pyrazoloquinoline core (target compound and ) offers planar aromaticity for π-π interactions in biological targets, whereas pyrazolopyrimidines () may exhibit enhanced solubility due to fewer fused rings.
Substituent Analysis
Key Observations :
Comparison :
- Suzuki coupling () enables precise aryl-aryl bond formation, whereas the target compound’s synthesis may rely on classical heterocyclization (e.g., Knorr pyrazole synthesis).
Physicochemical Properties
Insights :
- The absence of halogen substituents may result in a lower melting point compared to Example 83’s 302–304°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
